molecular formula C9H16ClN3 B8214709 2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride

2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride

Cat. No.: B8214709
M. Wt: 201.70 g/mol
InChI Key: XSDAFYMWFNBTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of ethylamine with glyoxal to form the imidazole ring, which is then reacted with pyrrolidine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-pyrrolidin-1-ylethanamine
  • 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • 3-Ethyl-2-pyrrolidinone

Uniqueness

2-ethyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with enhanced biological activity and selectivity. The combination of these rings allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-ethyl-1-pyrrolidin-3-ylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-2-9-11-5-6-12(9)8-3-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAFYMWFNBTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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